1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2ClF7 and a molecular weight of 266.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired compound. Industrial production methods often involve the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride as a catalyst .
Chemical Reactions Analysis
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts , aluminum chloride , and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated organic molecules and their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials, including solvents and catalysts.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as an intermediate in organic synthesis.
Comparison with Similar Compounds
1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Chlorobenzotrifluoride: (C7H4ClF3)
4-Chlorobenzotrifluoride: (C7H4ClF3)
1,4-Dichloro-2-(trifluoromethyl)benzene: (C7H3Cl2F3)
These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The presence of additional chlorine or fluorine atoms can significantly alter their chemical properties and reactivity, highlighting the uniqueness of this compound in specific applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-3,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF7/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGXVUJZLLOLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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